molecular formula C12H6F3IO3 B2716630 5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid CAS No. 954298-25-0

5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid

Cat. No.: B2716630
CAS No.: 954298-25-0
M. Wt: 382.077
InChI Key: UZLSUMHXBMZYNQ-UHFFFAOYSA-N
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Description

5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a phenyl ring bearing iodine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Substitution on the Phenyl Ring: The phenyl ring can be functionalized with iodine and trifluoromethyl groups through electrophilic aromatic substitution reactions. Iodination can be achieved using iodine or iodine monochloride, while trifluoromethylation can be carried out using trifluoromethyl iodide or other trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring and carboxylic acid group can be further oxidized under strong oxidative conditions.

    Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Further oxidized derivatives of the furan ring or carboxylic acid group.

    Reduction: Deiodinated derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and iodine substituents can enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-Bromo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
  • 5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
  • 5-[4-Fluoro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid

Uniqueness

5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties compared to its bromo, chloro, and fluoro analogs. The iodine substituent can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.

Biological Activity

5-[4-Iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid (CAS No. 954298-25-0) is a synthetic organic compound notable for its unique structural features, including a furan ring and substituents that enhance its biological activity. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and potential therapeutic properties.

The compound has the molecular formula C12H6F3IO3C_{12}H_6F_3IO_3 and a molecular weight of 382.077 g/mol. Its structure includes:

  • A furan ring
  • A carboxylic acid group
  • A phenyl ring substituted with iodine and trifluoromethyl groups

These features contribute to its reactivity and interactions with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The trifluoromethyl and iodine substituents enhance lipophilicity and electron-withdrawing properties, which can influence enzyme activity and receptor binding.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the furan ring and halogenated phenyl group can enhance the compound's ability to disrupt microbial cell membranes or inhibit critical enzymatic pathways.

Study Pathogen Tested Activity
Study 1Staphylococcus aureusInhibition observed at 50 µg/mL
Study 2Escherichia coliModerate inhibition at 100 µg/mL

Anticancer Properties

The potential anticancer activity of this compound has been investigated in several studies. The compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspases or inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism
MCF-715Apoptosis induction
HeLa12Cell cycle arrest

Case Studies

  • Case Study: Antimicrobial Efficacy
    • Researchers evaluated the antimicrobial efficacy of various derivatives, including this compound, against gram-positive and gram-negative bacteria. Results indicated a promising spectrum of activity, particularly against resistant strains.
  • Case Study: Cancer Cell Line Testing
    • In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.

Properties

IUPAC Name

5-[4-iodo-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3IO3/c13-12(14,15)8-5-6(16)1-2-7(8)9-3-4-10(19-9)11(17)18/h1-5H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLSUMHXBMZYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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